molecular formula C6H6N4OS B8036106 1,1'-Sulfinylbis(1H-imidazole) CAS No. 3005-50-3

1,1'-Sulfinylbis(1H-imidazole)

Cat. No. B8036106
CAS RN: 3005-50-3
M. Wt: 182.21 g/mol
InChI Key: CNJBTSUNQWPABV-UHFFFAOYSA-N
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Description

1,1’-Sulfinylbis(1H-imidazole) is a chemical compound with the molecular formula C6H6N4OS . It has an average mass of 182.203 Da and a monoisotopic mass of 182.026230 Da .


Synthesis Analysis

The synthesis of imidazoles, including 1,1’-Sulfinylbis(1H-imidazole), has seen significant advances in recent years . The review highlights the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 1,1’-Sulfinylbis(1H-imidazole) is represented by the formula C6H6N4OS . More detailed structural analysis would require specific spectroscopic data or computational modeling, which is not available in the current search results.


Physical And Chemical Properties Analysis

1,1’-Sulfinylbis(1H-imidazole) has a molecular formula of C6H6N4OS, an average mass of 182.203 Da, and a monoisotopic mass of 182.026230 Da . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

  • Gastric H+/K+-ATPase Inhibitors : Compounds derived from 1,1'-Sulfinylbis(1H-imidazole), such as 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles, have been investigated as potential inhibitors of gastric H+/K(+)-ATPase. These inhibitors are significant for their role in controlling acid secretion and could be beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (Yamada et al., 1996).

  • Antifungal Agents : Aryl-(1H-imidazol-1-yl)-(isoquinolin-1-yl)methane derivatives, synthesized using 1,1'-sulfinyldiimidazole, have been tested as antifungal agents. These compounds represent a novel class of antifungals, although their potency has been found to be lower than some standard drugs like miconazole and ketoconazole (Silvestri et al., 1995).

  • Inotropic Agents : Imidazole derivatives, including aryl-substituted 1H‐imidazo[1, 2‐a]imidazole and related compounds, have been developed as inotropic agents. These agents are less potent in vitro but more potent in vivo compared to sulmazole, suggesting potential applications in treating heart conditions (Barraclough et al., 1992).

  • Synthesis of Diverse Imidazoles : Substituted imidazoles, synthesized from 1,1'-Sulfinylbis(1H-imidazole), have been found to have diverse medicinal applications, such as antibacterial, antiviral, anti-inflammatory, antinociceptive, and anticancer properties. These compounds also serve as kinase inhibitors and p-glycoprotein modulators (Gurav et al., 2022).

  • Versatile Building Blocks : 1H-imidazole 3-oxides, derived from 1,1'-Sulfinylbis(1H-imidazole), are used as versatile building blocks in preparing complex systems containing an imidazole moiety. They find applications in diverse reactions and the synthesis of biologically active compounds (Mlostoń et al., 2016).

  • Polymer Blend Membranes : Imidazole-functionalized fluorocopolymers, including those derived from 1,1'-Sulfinylbis(1H-imidazole), are used in creating blend membranes with applications in proton-conducting fuel cells. These membranes show enhanced proton conductivity and stability (Campagne et al., 2013).

  • Cytotoxicity and Cancer Research : Several 1H-imidazole derivatives have been synthesized and evaluated for their cytotoxic properties, showing significant activity against various human tumor cell lines. This indicates their potential in developing new anticancer therapies (Balewski et al., 2020).

Future Directions

Imidazoles are being increasingly used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research will likely continue to explore these areas and potentially uncover new applications for imidazoles, including 1,1’-Sulfinylbis(1H-imidazole).

properties

IUPAC Name

1-imidazol-1-ylsulfinylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJBTSUNQWPABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305435
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Sulfinylbis(1H-imidazole)

CAS RN

3005-50-3
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3005-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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